Benzyl (4-iodopyridin-2-yl)carbamate chemical properties
Benzyl (4-iodopyridin-2-yl)carbamate chemical properties
Technical Whitepaper: Benzyl (4-iodopyridin-2-yl)carbamate – A Versatile Scaffold in Medicinal Chemistry
Executive Summary
Benzyl (4-iodopyridin-2-yl)carbamate (CAS: 1624261-09-1) represents a high-value bifunctional building block in modern drug discovery.[1] Structurally, it consists of a 2-aminopyridine core protected by a carboxybenzyl (Cbz) group, featuring an iodine atom at the 4-position.[1] This specific substitution pattern renders it an ideal "lynchpin" scaffold: the C4-iodine serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the Cbz-protected amine at C2 remains inert until late-stage diversification.[1] This guide details its physicochemical profile, optimized synthesis, and strategic application in designing kinase inhibitors and complex heterocycles.[1]
Structural Identity & Physicochemical Profile
Understanding the molecular architecture is the first step to successful utilization.[1] The electron-deficient pyridine ring, combined with the electron-withdrawing carbamate, creates a unique electronic environment.[1]
| Property | Data / Description |
| IUPAC Name | Benzyl N-(4-iodopyridin-2-yl)carbamate |
| CAS Number | 1624261-09-1 |
| Molecular Formula | C₁₃H₁₁IN₂O₂ |
| Molecular Weight | 354.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| LogP (Calc) | ~3.2 (Lipophilic due to benzyl and iodine) |
| TPSA | ~55 Ų |
| Key Functional Groups | [1][2][3][4][5][6][7] • C4-Iodide: Highly reactive oxidative addition site.[1]• C2-Carbamate: Masked amine (orthogonal protection).[1] |
Synthetic Routes & Optimization
The synthesis of Benzyl (4-iodopyridin-2-yl)carbamate typically proceeds via the protection of the commercially available 2-amino-4-iodopyridine.[1]
Protocol: Cbz-Protection of 2-Amino-4-iodopyridine
Reaction Logic: The 2-amino group on the pyridine is moderately nucleophilic.[1] However, the electron-withdrawing iodine at C4 reduces this nucleophilicity compared to unsubstituted pyridine.[1] Therefore, acylation requires a non-nucleophilic base to scavenge the HCl byproduct without quenching the electrophile (Benzyl chloroformate).[1]
Step-by-Step Methodology:
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
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Solvation: Dissolve 2-amino-4-iodopyridine (1.0 equiv) in anhydrous THF (10 mL/g).
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Base Addition: Add Na₂CO₃ (2.5 equiv) or Pyridine (1.2 equiv).[1] Note: Inorganic bases like Na₂CO₃ often provide cleaner profiles than organic bases which can form difficult-to-remove salts.[1]
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Acylation: Cool the mixture to 0°C. Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise over 15 minutes.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
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Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to remove benzyl alcohol byproducts.[1]
Yield Expectation: 85–92%
Figure 1: Synthetic workflow for the preparation of the target scaffold.
Reactivity & Functionalization Strategies
This scaffold allows for divergent synthesis . The order of operations is critical: Cross-coupling must generally precede Cbz deprotection.
A. C4-Selective Cross-Coupling (The "Right" Hand)
The C4-iodine is an excellent handle for Pd-catalyzed reactions.[1] The Cbz group is stable under standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: PdCl₂(PPh₃)₂, CuI, Et₃N, THF.[1]
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B. Cbz Deprotection (The "Left" Hand) – CRITICAL WARNING
Standard Cbz removal uses Hydrogenation (H₂/Pd-C) .[1]
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Risk: Pd/C + H₂ will cause hydrodehalogenation , stripping the Iodine atom off the pyridine ring before removing the Cbz group.[1]
-
Solution:
Figure 2: Divergent reactivity map highlighting the incompatibility of catalytic hydrogenation with the aryl iodide.[1]
Application in Drug Discovery
This molecule serves as a bi-functional linker in Fragment-Based Drug Design (FBDD).[1]
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Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors (forming H-bonds with the ATP binding pocket).[1] The Cbz group protects this amine while the C4-position is extended to access the "gatekeeper" region or hydrophobic back-pocket.[1]
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PROTAC Linkers: The iodine allows attachment of a linker chain, while the amine (after deprotection) can be coupled to an E3 ligase ligand (e.g., Cereblon or VHL ligands).[1]
Handling, Stability & Safety
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Storage: Store at 2–8°C under inert gas. Light sensitive (iodides can degrade/yellow over time).[1]
-
Safety (SDS Summary):
-
Stability: Stable in solid state for >1 year. In solution, avoid prolonged exposure to light.[1]
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed.[1] John Wiley & Sons.[1] (Standard protocols for Cbz protection/deprotection). [1]
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] (Mechanistic basis for C4-coupling). [1]
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BLD Pharm. "Product Analysis: Benzyl (4-iodopyridin-2-yl)carbamate (CAS 1624261-09-1)".[1] Accessed Oct 2023.[1]
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Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on reactivity of halo-pyridines).
Sources
- 1. 405939-28-8|tert-Butyl (4-iodopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 3. Your Inquiry on benzyl (4-iodopyridin-2-yl)carbamate | Chemical-Suppliers [chemical-suppliers.eu]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. ijssst.info [ijssst.info]
- 6. AB453053 | CAS 1624261-09-1 – abcr Gute Chemie [abcr.com]
- 7. orgsyn.org [orgsyn.org]
